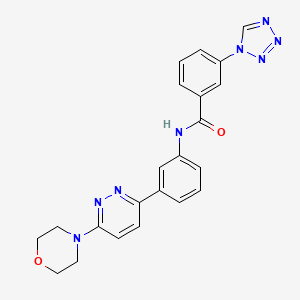

![molecular formula C18H15F2NO4S3 B2745674 4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896346-49-9](/img/structure/B2745674.png)

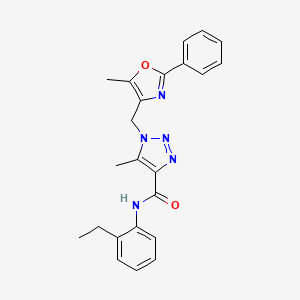

4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide” has the molecular formula C14H14F2N2O4S2 and a molecular weight of 376.3987664 .

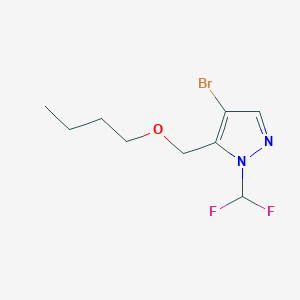

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H14F2N2O4S2. It contains 14 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of its constituents. For instance, 4-Fluorophenol, which has some structural similarities, has a boiling point of 185 °C and a melting point of 43-46 °C .Scientific Research Applications

Polymorphism of Aromatic Sulfonamides with Fluorine Groups

Research conducted by Terada et al. (2012) investigated the effect of fluorine substitution on the polymorphism of aromatic sulfonamides. The study found that fluorine-substituted sulfonamides exhibit polymorphism or pseudopolymorphism, which could have implications for their physical properties and potential applications in materials science and pharmaceuticals. This work contributes to understanding how fluorine atoms influence the crystalline structures and stability of sulfonamides (Terada et al., 2012).

Kinetic and X-ray Crystallographic Investigations

A congener of SLC-0111, which is a carbonic anhydrase inhibitor that has reached phase I clinical trials, was studied by Lomelino et al. (2016). This research highlighted the importance of fluorine substitution in enhancing the inhibitory effect against specific carbonic anhydrase isoforms, suggesting potential applications in cancer therapy (Lomelino et al., 2016).

Synthesis and Bioactivity Studies

Gul et al. (2016) synthesized a series of benzenesulfonamides with variations in the aromatic ring, including fluorine substitution. These compounds were evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors, revealing some derivatives with significant activity, which might be explored further for their therapeutic applications (Gul et al., 2016).

Properties

IUPAC Name |

4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVFHQHMQXOHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)

![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2745613.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)